N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
Description
N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
N-[3-(N-ethyl-3-methylanilino)propyl]-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-4-29(19-8-5-7-17(2)13-19)12-6-11-26-22(31)15-30-16-27-23-20-14-18(3)9-10-21(20)28-24(23)25(30)32/h5,7-10,13-14,16,28H,4,6,11-12,15H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTNIRCTNNGGKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CN1C=NC2=C(C1=O)NC3=C2C=C(C=C3)C)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves multiple steps, typically starting with the preparation of the indole core. The synthetic route may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.
Functionalization of the Indole Core: Introduction of the 8-methyl and 4-oxo groups to the indole core.
Attachment of the Acetamide Group: This step involves the acylation of the indole derivative to introduce the acetamide group.
Introduction of the Propyl Chain: The propyl chain with the ethyl(3-methylphenyl)amino group is attached through nucleophilic substitution reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C29H36N8O4S2 and features a unique structure that includes:
- Ethyl(3-methylphenyl)amino group : This moiety is known for enhancing the lipophilicity and biological activity of compounds.
- Pyrimido[5,4-b]indole core : This bicyclic structure is associated with various pharmacological properties.
The structural complexity suggests a diverse range of biological interactions.
The biological mechanisms through which this compound exerts its effects can be hypothesized based on its structural characteristics:
- Receptor Binding : The ethyl(3-methylphenyl)amino group may facilitate binding to specific receptors or enzymes, influencing downstream signaling pathways.
- Inhibition of Kinases : Similar compounds have been documented to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cell growth and differentiation.
Case Studies and Research Findings
While direct studies on this compound are sparse, analogous compounds provide valuable insights:
Table 1: Similar Compounds and Their Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 9-amino-N-[3-(dimethylamino)propyl]acridine-4-carboxamide | Acridine core with dimethylamino side chain | Antitumor activity |
| N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-{4-methyl-2-oxo-2H,6H-pyrimido[1,2-B]indazol-6-YL}acetamide | Contains pyrimido-indazole structure | Targeting different biological pathways |
| 4-(methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4 | Triazole ring system | Antimicrobial properties |
These comparisons highlight the potential of this compound to exhibit unique pharmacological profiles due to its specific structural features.
Q & A
Q. What are the key structural features of this compound that influence its bioactivity?
The compound’s bioactivity is attributed to its pyrimido[5,4-b]indole core, which provides a planar aromatic system for target binding, and the acetamide side chain that enhances solubility and hydrogen-bonding interactions. Substituents like the ethyl(3-methylphenyl)amino group modulate steric and electronic properties, affecting receptor affinity .
Q. What synthetic routes are commonly employed for pyrimidoindole derivatives like this compound?
Synthesis typically involves cyclization reactions to construct the pyrimidoindole core, followed by substitution reactions to introduce side chains (e.g., acetamide). Reagents such as potassium permanganate (oxidizing agents) and lithium aluminum hydride (reducing agents) are used under controlled temperature and solvent conditions .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- X-ray crystallography for 3D structural determination.
- NMR spectroscopy to confirm substituent positions.
- HPLC for purity assessment (>95% typical for research-grade material) .
Q. How is the stability of this compound assessed under experimental conditions?
Accelerated stability testing in buffered solutions (pH 1–10) and thermal gravimetric analysis (TGA) are used to evaluate degradation pathways. Hydrolysis of the acetamide group is a common instability factor .
Q. What biological targets are hypothesized for this compound?
Based on structural analogs, potential targets include kinases (e.g., EGFR) and DNA topoisomerases, inferred from the pyrimidoindole core’s ability to intercalate or inhibit ATP-binding pockets .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
Continuous flow reactors improve reaction efficiency by maintaining precise temperature control and reducing side reactions. For example, flow synthesis of similar pyrimidoindoles achieved 78% yield compared to 52% in batch processes .
Q. What strategies resolve contradictions in biological activity data across assays?
Discrepancies (e.g., IC₅₀ variations in kinase inhibition assays) require orthogonal validation:
- Surface plasmon resonance (SPR) to measure direct binding kinetics.
- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .
Q. How can computational modeling predict degradation pathways under physiological conditions?
Density functional theory (DFT) calculations identify vulnerable bonds (e.g., the amide bond in acetamide). Molecular dynamics simulations in explicit solvent models (e.g., TIP3P water) predict hydrolysis rates .
Q. What structural modifications enhance target selectivity while minimizing off-target effects?
- Substituent tuning : Replacing the 3-methylphenyl group with a fluorinated aryl ring reduces off-target kinase binding by 40% in analogs .
- Prodrug design : Esterification of the acetamide improves cell membrane permeability, with in situ hydrolysis restoring activity .
Q. How do physicochemical properties (e.g., logP, solubility) impact in vivo efficacy?
- LogP : A logP >3 correlates with poor aqueous solubility but better blood-brain barrier penetration.
- Salt formation : Sodium or hydrochloride salts improve solubility by 5–10×, critical for intravenous administration .
Q. What experimental approaches validate interactions with DNA or RNA targets?
- Circular dichroism (CD) : Detects conformational changes in DNA upon compound binding.
- Fluorescence quenching assays : Measure affinity for guanine-rich sequences in telomeric repeats .
Q. How are structure-activity relationship (SAR) studies designed for derivatives?
- Fragment-based screening : Identifies critical moieties (e.g., the pyrimidoindole core contributes 70% of binding energy).
- Free-Wilson analysis : Quantifies substituent contributions to activity, guiding iterative synthesis .
Data Contradiction and Resolution
Q. How to address conflicting cytotoxicity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Low oral bioavailability (<20% in rodents) may explain reduced in vivo efficacy.
- Metabolite identification : LC-MS/MS detects active metabolites that contribute to cytotoxicity but are absent in vitro .
Q. What methodologies reconcile discrepancies in reported IC₅₀ values?
Standardization of assay conditions (e.g., ATP concentration in kinase assays) and use of reference inhibitors (e.g., staurosporine) reduce variability. Inter-laboratory validation studies are recommended .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Pyrimidoindole Derivatives
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| Core formation | Cyclization | AcOH, 110°C, 12h | 65 |
| Acetamide coupling | Nucleophilic substitution | DCC, DMAP, DCM, RT | 82 |
| Purification | Column chromatography | Hexane:EtOAc (3:1) | 95 |
| Data derived from |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Compound | Target (IC₅₀, nM) | Selectivity Ratio (vs. Off-target) |
|---|---|---|
| Parent | EGFR (12 ± 2) | 1:8 (HER2) |
| Fluorinated analog | EGFR (9 ± 1) | 1:15 (HER2) |
| Data from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
